N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide, commonly known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its anti-angiogenic and anti-tumor properties. It was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib has since been studied for its potential in treating various other types of cancers and has shown promising results in preclinical and clinical trials.
Mécanisme D'action
Sunitinib works by inhibiting the activity of various receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. These receptors are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these receptors, Sunitinib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in tumor cells, and inhibit the proliferation of cancer stem cells. Sunitinib has also been shown to have immunomodulatory effects, including the activation of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sunitinib has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its anti-tumor and anti-angiogenic effects. It is also commercially available and can be easily obtained for research purposes. However, Sunitinib also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the high cost of Sunitinib can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the study of Sunitinib. One area of research is the development of combination therapies that incorporate Sunitinib with other drugs to enhance its anti-tumor effects. Another area of research is the investigation of Sunitinib's immunomodulatory effects and its potential for use in immunotherapy. Additionally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more selective and have fewer off-target effects than Sunitinib.
Applications De Recherche Scientifique
Sunitinib has been extensively studied for its anti-tumor and anti-angiogenic effects. It works by inhibiting various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). By inhibiting these receptors, Sunitinib blocks the growth and proliferation of tumor cells and prevents the formation of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10H2,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPPZBXQYALKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.